N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-(4-Ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. Key structural features include:
- Thieno[3,2-d]pyrimidin-4-one core: A fused heterocyclic system providing a planar scaffold for target binding.
- N-(4-Ethoxybenzyl) substituent: A lipophilic aryl group with an electron-donating ethoxy group, likely influencing pharmacokinetics and target affinity.
- 7-Phenyl group: Enhances π-π stacking interactions in hydrophobic pockets.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-2-34-21-12-10-18(11-13-21)15-28-25(32)20-9-6-14-31(16-20)27-29-23-22(19-7-4-3-5-8-19)17-35-24(23)26(33)30-27/h3-5,7-8,10-13,17,20H,2,6,9,14-16H2,1H3,(H,28,32)(H,29,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPBMODSYWYEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic compound with significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising a piperidine core linked to a thieno[3,2-d]pyrimidine moiety. The presence of the ethoxybenzyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various biochemical pathways related to neurodegenerative diseases and bacterial infections respectively .
- Antimicrobial Activity : The thieno[3,2-d]pyrimidine derivatives generally show antibacterial properties against a range of pathogens. For instance, studies have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Biological Activity Data
| Activity Type | Tested Strains/Conditions | Results |
|---|---|---|
| Antibacterial | Salmonella typhi, Bacillus subtilis | Moderate to strong activity |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Significant inhibition observed |
| Urease | Strong inhibitory activity | |
| Anticancer | Various cancer cell lines | Potential anticancer activity noted |
Case Studies
- Antibacterial Efficacy : In a study evaluating various piperidine derivatives, the compound exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
- Enzyme Inhibition Studies : Docking studies indicated that the compound binds effectively to AChE, suggesting its potential as a therapeutic agent for Alzheimer's disease. IC50 values were reported in the low micromolar range, indicating potent inhibition capabilities .
- Anticancer Potential : Preliminary studies on cancer cell lines revealed that the compound could induce apoptosis in malignant cells. Further research is needed to elucidate the specific pathways involved in this effect .
Comparison with Similar Compounds
Core Modifications
The thieno[3,2-d]pyrimidin-4-one core is conserved in most analogs. Variations in substitution patterns and isomeric cores (e.g., thieno[2,3-d]pyrimidin in ) significantly alter bioactivity:
- Thieno[3,2-d]pyrimidin vs. For example, benzimidazolyl-substituted thieno[2,3-d]pyrimidins exhibit antimicrobial activity .
Piperidine Substitution
The position and substituents on the piperidine ring critically influence molecular interactions:
- Piperidine-3-carboxamide (Target) vs. Piperidine-4-carboxamide () : The 3-position (target compound) may project the N-substituent into a distinct binding pocket compared to the 4-position (), affecting kinase selectivity .
- N-Substituent Variations: N-(4-Ethoxybenzyl) (Target): Balances lipophilicity and metabolic stability. N-(2,4-Difluorobenzyl) (): Electron-withdrawing fluorine atoms may enhance binding to polar residues but reduce metabolic stability . N-(Piperazinyl ethyl) (): Introduces basicity, improving solubility and bioavailability .
Aryl Substituent on Core
The 7-phenyl group in the target compound is retained in analogs like and . Modifications such as 3-methylphenyl () or heteroaryl groups (e.g., quinolinyl in ) alter steric and electronic properties, impacting target engagement.
Comparative Data Table
*Estimated based on structural formula.
Research Findings and Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
